6-chloro-N-(p-tolyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Overview
Description
6-chloro-N-(p-tolyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a heterocyclic compound that belongs to the carbazole family Carbazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Compounds with similar structures have been shown to undergo nucleophilic attack, favoring the formation of c-4 substituted products . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function .
Biochemical Pathways
Compounds with similar structures have been shown to influence the serotonin (5-ht) receptor sites . The introduction of hydrophobic groups such as phenyl, 1,3-dithianyl, or naphthyl, as well as a cationic side chain, are expected to enhance affinity . This suggests that the compound might affect similar pathways, leading to downstream effects on cellular signaling .
Pharmacokinetics
As such, its impact on bioavailability is currently unknown .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(p-tolyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Carbazole Core: The initial step involves the formation of the carbazole core through a cyclization reaction. This can be achieved by reacting an appropriate aniline derivative with a suitable cyclizing agent under acidic or basic conditions.
Chlorination: The next step involves the introduction of the chlorine atom at the 6-position of the carbazole ring. This can be accomplished using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amination: The final step involves the introduction of the N-(p-tolyl)amine group. This can be achieved by reacting the chlorinated carbazole with p-toluidine under suitable conditions, such as in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(p-tolyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkoxide salts.
Major Products Formed
Oxidation: Oxidized derivatives such as quinones.
Reduction: Reduced derivatives such as dihydro or tetrahydro carbazoles.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
6-chloro-N-(p-tolyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, neurological disorders, and infectious diseases.
Biological Studies: It is used as a probe to study biological pathways and mechanisms, including enzyme inhibition and receptor binding.
Material Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine: Lacks the N-(p-tolyl) group, which may affect its biological activity and chemical reactivity.
N-(p-tolyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine: Lacks the chlorine atom, which may influence its substitution reactions and overall stability.
6-chloro-N-(phenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine: Substitutes the p-tolyl group with a phenyl group, potentially altering its pharmacological properties.
Uniqueness
6-chloro-N-(p-tolyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine is unique due to the presence of both the chlorine atom and the N-(p-tolyl) group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-chloro-N-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2/c1-12-5-8-14(9-6-12)21-18-4-2-3-15-16-11-13(20)7-10-17(16)22-19(15)18/h5-11,18,21-22H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIDKQYZUMXIPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CCCC3=C2NC4=C3C=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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